Boc-D-cha-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

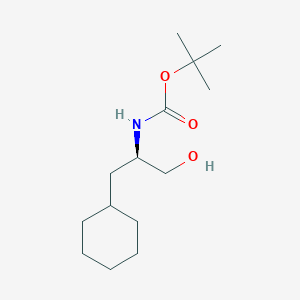

®-2-(Boc-amino)-3-cyclohexylpropan-1-ol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)-3-cyclohexylpropan-1-ol typically involves the protection of the amino group with a Boc group. One common method is to start with the corresponding amino alcohol and react it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(Boc-amino)-3-cyclohexylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride to form a tosylate, which can then undergo nucleophilic substitution.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Tosyl chloride in pyridine at 0°C to room temperature.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the tosylate derivative, which can further react to form various substituted products.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-cha-ol is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the amino functionality, allowing for selective reactions during the assembly of peptides. This characteristic is crucial for introducing cyclohexyl residues into peptide chains, which can significantly influence the peptides' biological properties and interactions.

Key Features :

- Facilitates the introduction of chirality into peptides.

- Enhances the stability and bioactivity of synthesized peptides.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the development of pharmaceuticals. Its ability to undergo selective deprotection allows for further functionalization, making it versatile for drug synthesis. The cyclohexyl group may enhance the pharmacokinetic properties of drugs, potentially improving their therapeutic efficacy.

Case Study Example :

A study demonstrated that peptides synthesized with this compound exhibited improved binding affinities to specific biological targets compared to their non-cyclohexyl counterparts. This suggests that the cyclohexyl group can play a role in modulating interactions with receptors or enzymes.

Biological Research

In biological research, this compound can be used to study enzyme-substrate interactions involving chiral substrates. By incorporating this compound into peptide sequences, researchers can investigate how the structural modifications affect enzymatic activity and specificity.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Introduction of chirality, enhanced stability |

| Medicinal Chemistry | Intermediate for drug synthesis | Selective deprotection for functionalization |

| Biological Research | Study of enzyme-substrate interactions | Insights into chiral substrate behavior |

Wirkmechanismus

The mechanism of action of ®-2-(Boc-amino)-3-cyclohexylpropan-1-ol primarily involves its role as a protected amino alcohol. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, interacting with molecular targets such as enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(Boc-amino)-3-cyclohexylpropan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

®-2-(Boc-amino)-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a cyclohexyl group.

®-2-(Boc-amino)-3-methylpropan-1-ol: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

®-2-(Boc-amino)-3-cyclohexylpropan-1-ol is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of molecules where the cyclohexyl group can influence the reactivity and selectivity of subsequent reactions.

Biologische Aktivität

Chemical Structure and Properties

Boc-D-cha-ol has the molecular formula C_{13}H_{23}NO_2 and a molar mass of approximately 271.35 g/mol. The compound consists of a cyclohexyl group attached to a D-alanine derivative with a tert-butoxycarbonyl (Boc) protective group. The Boc group is commonly used in organic synthesis to protect amine functionalities during peptide assembly, allowing for selective reactions during the synthesis process.

Role in Peptide Synthesis

This compound serves as a building block for synthesizing peptides that may exhibit unique biological activities due to the presence of the cyclohexyl moiety. The cyclohexyl group can influence the conformation and stability of the resulting peptides, potentially affecting their interactions with biological targets such as receptors or enzymes.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Applications in Peptide Synthesis |

|---|---|---|

| This compound | Cyclohexyl group, Boc protecting group | Building block for cyclohexyl residues |

| Boc-L-phenylalanine | Phenyl group, Boc protecting group | Commonly used in various peptide syntheses |

| Boc-D-leucine | Isobutyl side chain, Boc protecting group | Enhances hydrophobic interactions |

Biological Activity and Therapeutic Potential

While direct studies on the biological activity of this compound are scarce, its role as a precursor in peptide synthesis suggests that it may contribute to the development of therapeutically relevant compounds. Peptides synthesized using this compound may exhibit enhanced binding affinities or specific biological activities due to the unique properties imparted by the cyclohexyl structure.

Case Studies

- Peptide Therapeutics : A study investigated peptides synthesized with cyclohexylalanine derivatives, noting that modifications at this position could lead to improved stability and bioavailability in therapeutic applications. This highlights the potential of this compound as a candidate for developing novel peptide drugs.

- Binding Studies : In vitro studies have shown that peptides containing cyclohexylalanine exhibit altered binding profiles compared to their linear counterparts. This suggests that this compound could be instrumental in designing peptides with tailored interactions for specific biological targets.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQBBXPSVGTQT-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.